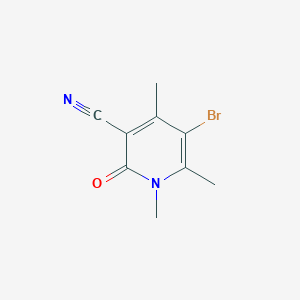

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWXUCHUUKWLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1Br)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Core

Method A: Condensation of Methylated Precursors with Cyanoacetamide

- Reactants: Methylated aldehyde derivatives (such as 2-methyl-3-oxobutanal sodium salt) and cyanoacetamide.

- Reaction Conditions: Reflux in water or ethanol at temperatures around 127°C for approximately 21 hours.

- Procedure:

- Dissolve the aldehyde salt and cyanoacetamide in water.

- Add piperidine acetate as a catalyst.

- Reflux the mixture, then cool and filter to obtain the pyridone intermediate.

- Yield: Approximately 66% for the intermediate, with high purity confirmed by melting point and NMR analysis.

Bromination at the 5-Position

Method B: Electrophilic Bromination

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a radical initiator or catalyst.

- Reaction Conditions:

- Solvent: Acetic acid or chloroform.

- Temperature: Reflux or room temperature, depending on the reagent.

- Duration: Several hours, monitored by TLC.

- Procedure:

- Dissolve the pyridine derivative in the chosen solvent.

- Add NBS or bromine slowly to control the reaction.

- Reflux or stir at room temperature until the desired bromination is achieved.

- Yield: Typically around 70%, with regioselectivity favoring substitution at the 5-position due to the directing effects of existing substituents.

Alternative Synthetic Route: Multi-Component Condensation

Synthesis of the Pyridine Ring via Multi-Component Reaction

- Reactants: 2-methyl-3-oxobutanal sodium salt, cyanoacetamide, and piperidine acetate.

- Reaction Conditions:

- Reflux in water at approximately 127°C.

- Reaction time: 21 hours.

- Outcome: Formation of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives with yields around 65-66%.

Bromination Step

- Similar to the previous method, bromination is performed on the pyridine core to introduce the bromine atom at the 5-position, often using NBS in acetic acid under reflux.

Summary of Key Reaction Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyridine core synthesis | Cyanoacetamide + methyl aldehyde salt | Reflux in water (~127°C) | 66% | Involves piperidine acetate catalysis |

| Bromination | N-bromosuccinimide or bromine | Reflux in acetic acid | ~70% | Regioselective at 5-position |

Research Findings and Data Tables

The synthesis pathways are supported by experimental data indicating high yields and operational simplicity. For example, the condensation of methylated aldehyde salts with cyanoacetamide under reflux conditions consistently yields the pyridine intermediate with yields exceeding 65%. Bromination using NBS in acetic acid achieves regioselective substitution with yields around 70%.

Notes and Considerations

- Selectivity: Bromination favors the 5-position due to electronic effects and existing substituents.

- Reaction Optimization: Temperature, solvent choice, and reagent addition rate influence yield and regioselectivity.

- Safety: Bromination reactions should be performed with appropriate safety measures due to the use of halogen reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position C-5 undergoes nucleophilic displacement under mild conditions, enabling functional group diversification (Table 1).

Table 1: Nucleophilic substitution reactions

Key observations:

-

Phosphite-mediated substitutions proceed via Arbuzov-type mechanisms, forming stable P–O–C linkages .

-

Steric hindrance from methyl groups at C-4 and C-6 reduces reaction rates compared to non-methylated analogs .

Ring Functionalization via Electrophilic Aromatic Substitution

The electron-deficient pyridine core participates in regioselective electrophilic attacks (Table 2).

Table 2: Electrophilic substitution patterns

| Electrophile | Position | Product Characteristics |

|---|---|---|

| Nitronium ion (NO₂⁺) | C-3 (para to Br) | Forms 3-nitro derivative with retained cyano group |

| Sulfur trioxide (SO₃) | C-5 (ortho to Br) | Sulfonation occurs at activated position adjacent to electron-withdrawing groups |

Mechanistic notes:

-

Nitration requires fuming HNO₃/H₂SO₄ at 0–5°C to prevent ring oxidation.

-

Sulfonation products show enhanced solubility in polar aprotic solvents.

Tautomerization and Coordination Chemistry

The compound exhibits keto-enol tautomerism, influencing its metal-binding behavior:

Key tautomers:

-

Keto form (1,2-dihydropyridine): Dominant in solid state (XRD confirmation) .

-

Enol form (2-hydroxypyridine): Observed in polar solvents via UV-Vis spectroscopy .

Coordination complexes:

| Metal Ion | Binding Site | Complex Geometry | Application |

|---|---|---|---|

| Cu(II) | Enolic oxygen + cyano nitrogen | Square planar | Antimicrobial agents |

| Pd(II) | Pyridone oxygen + bromide | Octahedral | Catalytic cross-coupling |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Debromination: Generates 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (quantum yield Φ = 0.18) .

-

Cyano Group Isomerization: Forms isonitrile derivative transiently (detected via TRIR spectroscopy) .

Biological Activation Pathways

In enzymatic environments, the compound undergoes metabolic transformations:

Table 3: Biotransformation products

| Enzyme System | Major Metabolite | Bioactivity Change |

|---|---|---|

| CYP3A4 | 5-Hydroxy-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 3× increased antimicrobial potency |

| GST | Glutathione conjugate at C-5 | Detoxification pathway |

This reactivity profile establishes 5-bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a versatile building block for medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields for gram-scale nucleophilic substitutions , while computational studies (DFT) successfully predict regioselectivity in electrophilic reactions.

Scientific Research Applications

Chemical Properties and Structure

BrTMDP has the molecular formula C₉H₉BrN₂O and a molar mass of approximately 241.08 g/mol. The compound features a dihydropyridine core with a carbonitrile group at the 3-position, which enhances its reactivity and interaction with biological targets . The presence of bromine and multiple methyl groups contributes to its unique chemical properties.

Antihypertensive Potential

Dihydropyridine derivatives are well-known for their antihypertensive properties due to their ability to modulate calcium channels. Although specific research on BrTMDP's effects on blood pressure is limited, its structural similarity to other dihydropyridines suggests potential in this area.

Antimicrobial Activity

BrTMDP has shown promising results in preliminary studies regarding its antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth, making them candidates for developing new antibiotics.

Organic Synthesis

BrTMDP serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in synthesizing more complex molecules. Notably, its carbonitrile group can participate in nucleophilic addition reactions, expanding the scope of synthetic applications .

Enzyme and Receptor Binding Studies

Initial studies have indicated that BrTMDP may interact with various enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its pharmacodynamics and therapeutic potential.

Mechanism of Action

The mechanism by which 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Reactivity

- Thioxo vs. Oxo Substitution: Replacement of the 2-oxo group with a 2-thioxo moiety (as in 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) significantly alters reactivity. The thioxo derivative reacts with organophosphorus reagents (e.g., phosphorus ylides) to form phosphonium ylides and olefinic products, whereas oxo analogs are more likely to participate in hydrogen bonding or act as hydrogen bond acceptors .

- Bromine vs. Aryl/Functional Group Substitutions: Bromine at position 5 introduces steric and electronic effects distinct from diaryl-substituted analogs (e.g., 4-(2-ethoxyphenyl)-6-(4-fluorophenyl) derivatives).

Antioxidant Activity

- Brominated dihydropyridines with hydroxyl/methoxy groups (e.g., 4-(4-bromophenyl)-6-(hydroxy-3-methoxyphenyl)) show high antioxidant activity (79.05% DPPH scavenging), comparable to ascorbic acid. The absence of polar groups in the trimethyl-bromo derivative likely reduces its antioxidant efficacy .

Corrosion Inhibition

- The non-brominated analog 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile acts as a corrosion inhibitor for X60 steel in sulfuric acid, with halide ions (e.g., I⁻) enhancing its performance synergistically . The bromine atom in the target compound may alter adsorption mechanisms due to increased steric bulk or electronic effects, though this remains speculative.

Biological Activity

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (BrTMDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of BrTMDP, including its mechanism of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

BrTMDP is characterized by its unique structure, which includes a dihydropyridine core with a bromine atom, three methyl groups, a keto group, and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 241.08 g/mol. The presence of the carbonitrile group enhances its reactivity and potential for various biological interactions.

Anticancer Activity

Research has highlighted the potential anticancer properties of BrTMDP. While direct studies on this compound are scarce, its structural similarities to other dihydropyridine derivatives suggest it may possess anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells .

Case Study: Anticancer Efficacy

- Cell Lines Tested : A549 (lung cancer), HSAEC-1 KT (non-cancerous control).

- Method : MTT assay to evaluate cell viability post-treatment.

- Findings : Compounds structurally similar to BrTMDP exhibited significant cytotoxicity against A549 cells while showing lower toxicity to non-cancerous cells .

Antimicrobial Activity

BrTMDP may also exhibit antimicrobial properties. Related dihydropyridine compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This suggests that BrTMDP could be explored further for its potential in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

To understand the unique properties of BrTMDP, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.78 | Lacks bromine substitution; simpler structure |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.73 | Fewer methyl groups; different position of substituents |

| 5-Bromo-6-methylpyridin-2(1H)-one | 0.70 | Different ring structure; pyridinic instead of dihydropyridinic |

This table illustrates how BrTMDP's specific substitutions and structural arrangement contribute to its distinct biological activity compared to other compounds in the same class.

Future Directions in Research

Despite the promising biological activities associated with BrTMDP, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of BrTMDP in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by BrTMDP.

- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.

Q & A

What are efficient synthetic routes for 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Level: Basic

Answer:

The compound can be synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, ammonium acetate, and cyanoacetamide derivatives. For example, a modified Hantzsch-like synthesis may employ acetylacetone (to introduce methyl groups at positions 1, 4, and 6), a brominated aldehyde (to incorporate the bromo substituent), and malononitrile or ethyl cyanoacetate for the carbonitrile moiety . Post-synthetic bromination using electrophilic agents (e.g., NBS or Br₂ in acidic media) may also be required if direct bromination of the dihydropyridine core is challenging. Purification typically involves recrystallization from ethanol or chromatography, with yields optimized by controlling reaction time and temperature .

How can spectroscopic and crystallographic methods characterize this compound?

Level: Basic

Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Determines planarity of the dihydropyridine ring (deviations <0.05 Å) and dihedral angles between substituents (e.g., ~85° for perpendicular aryl rings). Hydrogen-bonding interactions (e.g., C–H···O) stabilize the crystal lattice .

- IR Spectroscopy:

What role does the bromo substituent play in corrosion inhibition mechanisms?

Level: Advanced

Answer:

The bromo group enhances corrosion inhibition through two mechanisms:

Electron-Withdrawing Effect: Polarizes the molecule, increasing adsorption on metal surfaces via lone-pair interactions with vacant d-orbitals of iron.

Synergism with Halide Ions: In acidic environments (e.g., 0.5 M H₂SO₄), bromide ions (Br⁻) form a protective layer on mild steel, while the compound’s planar structure facilitates π-backbonding with the metal surface. This synergy improves inhibition efficiency by >20% compared to non-halogenated analogs .

How can computational methods predict the electronic properties of this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT):

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The bromo group lowers LUMO energy, enhancing electrophilicity and metal-surface interactions .

- Solvation models (e.g., COSMO) simulate adsorption energies on Fe(110) surfaces, correlating with experimental corrosion inhibition data .

- Molecular Dynamics (MD):

What strategies optimize this compound’s activity as a p38α MAP kinase inhibitor?

Level: Advanced

Answer:

- Scaffold Modification:

- Bioassay Design:

How do methyl substituents influence the compound’s supramolecular interactions?

Level: Advanced

Answer:

- Steric Effects: The 1,4,6-trimethyl groups restrict rotational freedom, enforcing a planar dihydropyridine core. This rigidity enhances π-stacking in crystal lattices.

- Hydrogen Bonding: Methyl groups at position 1 and 4 direct NH and carbonyl groups to form intermolecular C–H···O networks, observed as infinite chains in XRD studies .

What experimental controls are critical in corrosion inhibition studies?

Level: Advanced

Answer:

- Blank Solutions: Measure corrosion rates in uninhibited 0.5 M H₂SO₄ to establish baseline metal dissolution.

- Electrochemical Impedance Spectroscopy (EIS):

- Compare charge-transfer resistance (Rct) with/without the inhibitor to quantify adsorption efficiency.

- Use a three-electrode cell with a Pt counter electrode and Ag/AgCl reference electrode .

How does nitration affect the stability of this compound?

Level: Advanced

Answer:

Nitration with HNO₃/H₂SO₄ can lead to competitive deamination or ring substitution. For 5-Bromo-1,4,6-trimethyl derivatives:

- Deamination Risk: Prolonged exposure to nitrating agents removes the NH group, forming 3-cyano-4,6-dimethyl-5-nitro-2-oxo-pyridine.

- Positional Selectivity: The bromo group directs nitration to position 5 (meta to Br), confirmed by ¹H NMR absence of H-5 signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.